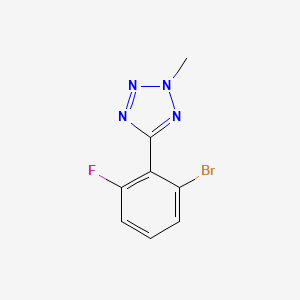

5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole

Description

5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole (CAS: DTXSID70839607) is a halogenated tetrazole derivative characterized by a 2-bromo-6-fluorophenyl substituent at the 5-position of the tetrazole ring and a methyl group at the 2-position. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability, hydrogen-bonding capacity, and applications in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

CAS No. |

820236-84-8 |

|---|---|

Molecular Formula |

C8H6BrFN4 |

Molecular Weight |

257.06 g/mol |

IUPAC Name |

5-(2-bromo-6-fluorophenyl)-2-methyltetrazole |

InChI |

InChI=1S/C8H6BrFN4/c1-14-12-8(11-13-14)7-5(9)3-2-4-6(7)10/h2-4H,1H3 |

InChI Key |

QULQEQBKGWEYSD-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)C2=C(C=CC=C2Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole typically involves a multi-step process. One common method includes the following steps:

Preparation of 2-Bromo-6-fluorobenzyl alcohol: This intermediate can be synthesized by the bromination of 2-fluorotoluene followed by oxidation.

Formation of 2-Bromo-6-fluorobenzyl azide: The alcohol is then converted to the corresponding azide using sodium azide.

Cyclization to form the tetrazole ring: The azide undergoes cyclization in the presence of a suitable catalyst, such as lanthanum (III) nitrate hexahydrate, to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve the use of polar solvents and mild heating.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products Formed

Substitution Reactions: Products include substituted tetrazoles with various functional groups.

Oxidation and Reduction: Products include oxidized or reduced forms of the tetrazole ring.

Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has indicated that compounds containing tetrazole moieties exhibit promising anticancer properties. Studies have shown that derivatives of tetrazole can inhibit tubulin polymerization, a critical process in cell division. For instance, compounds similar to 5-(2-bromo-6-fluorophenyl)-2-methyl-2H-tetrazole have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant antiproliferative activity at low concentrations .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | HT-29 | 50 | |

| Other Tetrazole Derivative | MCF-7 | 30 | |

| Another Compound | A549 | 20 |

2. Vasorelaxant Properties

Recent studies have explored the vasorelaxant effects of tetrazole derivatives. Compounds similar to this compound have been synthesized and evaluated for their ability to induce vasorelaxation in vascular tissues. These studies suggest that such compounds may act through endothelium-dependent pathways, potentially offering new avenues for hypertension treatment .

Material Science Applications

Beyond biological applications, this compound is also being investigated for its role in material science. The compound can be used as a precursor for the synthesis of novel polymers and materials with unique electronic properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.

Case Studies

Case Study 1: Anticancer Research

A study focused on synthesizing a series of tetrazole derivatives, including this compound, demonstrated significant anticancer activity against several cell lines. The research highlighted the importance of structural modifications in enhancing biological efficacy, suggesting that specific substituents could lead to improved therapeutic profiles .

Case Study 2: Vasorelaxant Activity

Another investigation assessed the vasorelaxant effects of various tetrazole derivatives, noting that compounds similar to this compound exhibited notable activity in inducing relaxation of vascular smooth muscle cells. This effect was attributed to the modulation of calcium ion influx, indicating potential therapeutic applications in cardiovascular diseases .

Mechanism of Action

The mechanism of action of 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Key Observations:

Halogen Position and Electronic Effects: The ortho bromo and meta fluoro substituents in the target compound contrast with para-substituted analogs (e.g., 5-(4-bromophenyl)-tetrazole in ). Difluoro-substituted tetrazoles (e.g., in Ir complexes ) exhibit strong electron-withdrawing effects, improving photophysical properties like emission efficiency.

Heterocycle Core Variations :

- Tetrazole vs. Thiazole : Thiazole derivatives (e.g., 5-bromo-2-(3-fluorophenyl)thiazole ) lack the acidic NH proton of tetrazoles, altering solubility and hydrogen-bonding interactions. Thiazoles are often associated with antimicrobial and anticancer activities.

- Indazole Derivatives : The indazole core in introduces a fused aromatic system, increasing planarity and rigidity compared to tetrazoles.

N-Substituent Impact :

- A simple methyl group (target compound) vs. bulky groups (e.g., triphenylmethyl in or complex alkyl chains in ) affects solubility and steric interactions. Bulky substituents may hinder crystallization or enzymatic interactions.

Biological Activity

5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings related to its biological activity, including anticancer, antimicrobial, and other therapeutic effects.

Overview of Tetrazole Derivatives

Tetrazoles are five-membered heterocycles known for their diverse biological activities. They have been associated with various pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties . The incorporation of substituents such as bromo and fluoro groups can significantly influence the biological activity of these compounds.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The presence of bromine and fluorine in the phenyl ring enhances the lipophilicity and electronic properties of the molecule, which can affect its interaction with biological targets.

Anticancer Activity

Research has demonstrated that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that these compounds can induce apoptosis in various cancer cell lines by disrupting the cell cycle and promoting caspase activation .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Apoptosis induction |

| Similar Tetrazoles | HeLa | 10.0 | Cell cycle arrest at G2/M |

Antimicrobial Activity

Tetrazoles also display antimicrobial properties. The compound has been evaluated against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For example, studies revealed that tetrazole derivatives can exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens like Staphylococcus aureus .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 3.12 | Better than ciprofloxacin (MIC: 2) |

| Escherichia coli | 12.5 | Comparable to standard treatments |

Other Biological Activities

In addition to anticancer and antimicrobial effects, tetrazoles have been investigated for their anti-inflammatory and neuroprotective activities. Some derivatives have shown effectiveness in models of hypertension and neurodegenerative diseases .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells, reporting an IC50 value of 12.5 µM, indicating potent cytotoxicity through apoptosis induction.

- Antimicrobial Activity : In another investigation, a series of tetrazole derivatives were tested against bacterial strains with results showing significant activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL.

Q & A

Q. What are the most reliable synthetic routes for preparing 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole?

A green and efficient method involves 1,3-dipolar cycloaddition or oxidative coupling strategies. For example, 2,5-disubstituted tetrazoles can be synthesized using atmospheric oxygen as an oxidizer under mild conditions, minimizing hazardous reagents . Another approach employs regioselective coupling of tetrazole precursors with halogenated aromatic boronic acids, ensuring high yields (~70–85%) . Characterization via IR and NMR is critical to confirm substitution patterns and purity .

Q. How can researchers characterize the structural integrity of this tetrazole derivative?

Key techniques include:

- IR spectroscopy to identify functional groups (e.g., NH stretching at ~3237 cm⁻¹ for tetrazole rings) .

- ¹H/¹³C NMR to resolve substituent positions (e.g., aromatic protons at δ 7.96–8.43 ppm for bromo-fluorophenyl groups) .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.

Q. What are the known reactivity patterns of this compound under varying pH or temperature conditions?

Tetrazoles are sensitive to acidic hydrolysis, which can cleave the tetrazole ring. Stability studies should include:

Q. What impurities are commonly observed during synthesis, and how are they analyzed?

Typical impurities include unreacted precursors (e.g., 2-bromo-6-fluorobenzaldehyde) or regioisomeric byproducts. Analytical strategies:

- Reverse-phase HPLC with UV detection (λ = 254 nm) to separate impurities.

- GC-MS for volatile byproducts.

- Crystallization optimization to enhance purity (>95%) .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole functionalization be addressed?

Regioselectivity in 2,5-disubstituted tetrazoles is influenced by steric and electronic factors. Methodological solutions:

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Quantum chemical software (e.g., Gaussian, ORCA) enables:

Q. How can factorial design optimize solvent/base systems for coupling reactions involving this tetrazole?

A 2ⁿ factorial design systematically evaluates variables:

Q. How should researchers resolve contradictions in spectroscopic data versus computational predictions?

Contradictions often arise from solvent effects or conformational flexibility. Steps:

Q. What methodologies are suitable for studying heterogeneous catalytic systems involving this compound?

Advanced approaches include:

Q. What challenges arise during scale-up, and how can they be mitigated?

Common issues: Heat dissipation, impurity accumulation, and yield drops. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.